Leonoside B

Description

Structure

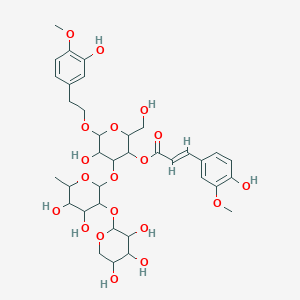

2D Structure

Propriétés

Numéro CAS |

140147-67-7 |

|---|---|

Formule moléculaire |

C36H48O19 |

Poids moléculaire |

784.8 g/mol |

Nom IUPAC |

[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+ |

Clé InChI |

ZIPURHYPGUGDEP-RMKNXTFCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

Synonymes |

eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Leonoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonoside B is a phenylpropanoid glycoside first isolated from Leonurus glaucescens. Its structure is characterized by a central glucopyranoside unit linked to a rhamnopyranosyl and an arabinopyranosyl moiety, with a feruloyl group and a substituted phenylethyl group attached. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance through associated signaling pathways.

Chemical Structure and Properties

This compound is an oligosaccharide with the molecular formula C36H48O19[1]. Its systematic IUPAC name is [4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2].

The structure consists of a central β-D-glucopyranoside. An α-L-rhamnopyranosyl group is attached at the 2-position of the glucose unit, which in turn is linked to an α-L-arabinopyranosyl group. A feruloyl moiety is esterified at the 4-position of the central glucose, and a β-(3-hydroxy, 4-methoxyphenyl)-ethyl group is attached via an ether linkage.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H48O19 | [1] |

| Molecular Weight | 784.8 g/mol | [2] |

| Exact Mass | 784.27897930 Da | [2] |

| CAS Number | 135010-56-9 | |

| Topological Polar Surface Area | 282 Ų | |

| Appearance | Amorphous compound |

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using a combination of spectroscopic methods, including UV, IR, FAB-MS, and ¹H NMR, along with chemical degradation studies.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for a trisaccharidic structure, a feruloyl acyl moiety, and a substituted phenylethyl aglycone. The downfield shift of the H-4' proton of the glucose unit to approximately 4.91 ppm indicates acylation at this position.

Table of ¹H NMR Spectral Data for this compound (in CD₃OD)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| H-2 | 6.83 | d | 8.2 |

| H-5 | 6.70 | d | 8.2 |

| H-6 | 6.78 | s | |

| H-α | 2.82 | t | 7.0 |

| H-β | 3.95 | t | 7.0 |

| OMe-4 | 3.82 | s | |

| Acyl Moiety (Feruloyl) | |||

| H-2' | 7.15 | d | 1.8 |

| H-5' | 6.78 | d | 8.2 |

| H-6' | 7.03 | dd | 8.2, 1.8 |

| H-7' (α) | 6.35 | d | 16.0 |

| H-8' (β) | 7.60 | d | 16.0 |

| OMe-3' | 3.85 | s | |

| Sugar Moieties | |||

| H-1'' (Glc) | 4.38 | d | 7.8 |

| H-4'' (Glc) | 4.91 | t | 9.3 |

| H-1''' (Rha) | 5.20 | br s | |

| H-6''' (Rha) | 1.25 | d | 6.2 |

| H-1'''' (Ara) | 4.30 | d | 6.8 |

Data adapted from Caliş I, et al. Phytochemistry. 1992.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original publication does not provide a detailed table of ¹³C NMR data, the structural similarity to other well-characterized phenylpropanoid glycosides allows for the prediction of characteristic chemical shifts. Key signals would include those for the ester carbonyl of the feruloyl group (around 168 ppm), aromatic carbons (110-150 ppm), glycosidic anomeric carbons (95-105 ppm), and the aliphatic carbons of the sugar and aglycone moieties (60-85 ppm).

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound. The analysis showed a molecular ion peak at m/z 785.7 [M+H]⁺, corresponding to the molecular formula C36H48O19.

A theoretical fragmentation pattern for this compound in MS/MS would involve the characteristic loss of the terminal arabinose and then the rhamnose sugar units. Further fragmentation would likely involve the cleavage of the ester bond to lose the feruloyl group and the glycosidic bond to the phenylethyl aglycone.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original method described for the isolation of this compound from the aerial parts of Leonurus glaucescens.

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation Methodology

The structural determination of this compound involved a multi-step process:

-

Spectroscopic Analysis : UV, IR, ¹H NMR, and FAB-MS were used to gather initial structural information, including the presence of phenolic rings, an α,β-unsaturated ester, hydroxyl groups, and the molecular weight.

-

Acid Hydrolysis : Complete acid hydrolysis of this compound would yield the constituent sugars (glucose, rhamnose, and arabinose), the aglycone, and the acyl moiety, which can be identified by chromatographic and spectroscopic comparison with authentic standards.

-

Chemical Degradation : Partial methylation followed by alkaline hydrolysis was performed to confirm the positions of the glycosidic linkages and the feruloyl group. This process resulted in the formation of 3,4-dimethoxycinnamic acid, confirming the identity of the acyl moiety.

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on purified this compound are limited, the broader class of phenylpropanoid glycosides is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Phenylpropanoid Biosynthesis Pathway

This compound, like other phenylpropanoid glycosides, is synthesized in plants through the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of secondary metabolites.

Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.

Potential Modulation of Inflammatory Signaling Pathways

Many phenylpropanoid glycosides exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.

-

NF-κB Pathway : Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.

-

MAPK Pathway : Compounds structurally related to this compound can influence the phosphorylation of MAPK signaling proteins like ERK, JNK, and p38, thereby downregulating inflammatory processes.

While direct evidence for this compound is not yet available, its structural features suggest it may share these modulatory activities with other members of its chemical class. Further research is needed to elucidate the specific mechanisms of action of this compound.

References

Leonoside B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonoside B is a phenylpropanoid glycoside first identified in Leonurus glaucescens. As a member of the broader class of phenylpropanoid glycosides, it is of significant interest to the scientific community for its potential pharmacological activities. This class of compounds is known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological significance based on the activities of related compounds.

Natural Sources of this compound

The primary documented natural source of this compound is the aerial parts of Leonurus glaucescens, a plant belonging to the Lamiaceae family. While other species of the Leonurus genus are known to produce a variety of bioactive compounds, including other phenylpropanoid glycosides, Leonurus glaucescens is the specific source from which this compound was first isolated and characterized.

Isolation and Purification of this compound

The isolation of this compound from Leonurus glaucescens involves a multi-step process of extraction and chromatography. The following protocol is a detailed methodology based on the initial report of its isolation and general phytochemical techniques.

Experimental Protocols

1. Plant Material Preparation and Extraction:

-

Plant Material: Dried and powdered aerial parts of Leonurus glaucescens.

-

Extraction Solvent: Methanol (MeOH).

-

Procedure:

-

The powdered plant material is exhaustively extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and subjected to solvent partitioning.

-

2. Solvent Partitioning:

-

Solvents: Petroleum ether.

-

Procedure:

-

The aqueous suspension of the crude extract is first defatted by partitioning with petroleum ether.

-

The aqueous layer, containing the more polar glycosides, is collected for further purification.

-

3. Chromatographic Purification:

The purification of this compound from the aqueous fraction is achieved through a series of chromatographic steps.

-

Step 1: Polyamide Column Chromatography

-

Stationary Phase: Polyamide resin.

-

Mobile Phase: A gradient of methanol in water (H₂O-MeOH).

-

Procedure:

-

The water-soluble part of the extract is loaded onto a polyamide column.

-

The column is eluted with a stepwise gradient of increasing methanol concentration in water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing phenylpropanoid glycosides.

-

-

-

Step 2: Medium Pressure Liquid Chromatography (MPLC)

-

Stationary Phase: Sepralyte C18.

-

Mobile Phase: A gradient of methanol in water (H₂O-MeOH).

-

Procedure:

-

Fractions rich in phenylpropanoid glycosides from the polyamide column are combined and concentrated.

-

The concentrated fraction is then subjected to MPLC on a Sepralyte C18 column.

-

Elution with a water-methanol gradient allows for the separation of individual glycosides.

-

Fractions containing this compound are identified by analytical High-Performance Liquid Chromatography (HPLC).

-

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile and water, typically with a small percentage of formic acid or acetic acid to improve peak shape.

-

Procedure:

-

For obtaining highly pure this compound, fractions from MPLC can be further purified using preparative HPLC.

-

The purified this compound is collected, and the solvent is removed under vacuum.

-

-

Data Presentation

Quantitative data on the specific yield of this compound from Leonurus glaucescens is not extensively reported in the literature. The table below presents a hypothetical yield summary based on typical isolation processes for phenylpropanoid glycosides from plant materials.

| Stage | Starting Material | Input Mass (g) | Output Fraction | Output Mass (g) | Purity (%) |

| Extraction | Dried L. glaucescens | 1000 | Crude Methanol Extract | 150 | - |

| Solvent Partitioning | Crude Methanol Extract | 150 | Water-Soluble Fraction | 100 | - |

| Polyamide CC | Water-Soluble Fraction | 100 | Phenylpropanoid-rich Fraction | 10 | ~10-20 |

| MPLC | Phenylpropanoid-rich Fraction | 10 | This compound containing Fractions | 0.5 | ~80-90 |

| Prep-HPLC | This compound containing Fractions | 0.5 | Pure this compound | 0.027 | >95 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Proposed Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, based on the known biological activities of structurally related phenylpropanoid glycosides and other natural glycosides, a plausible mechanism of action could involve the modulation of key inflammatory and cell survival pathways. For instance, Sennoside A and B, also glycosides, have been shown to influence pathways such as NF-κB, Wnt, TNF, and ERK/AKT/STAT5. The following diagram illustrates a hypothetical signaling pathway that this compound might influence, leading to anti-inflammatory and anti-proliferative effects.

Conclusion

This compound, a phenylpropanoid glycoside from Leonurus glaucescens, represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its primary natural source and a detailed framework for its isolation and purification. While specific biological activities and mechanisms of action for this compound are yet to be fully elucidated, the known properties of related compounds suggest its potential as a modulator of key signaling pathways involved in inflammation and cell proliferation. The methodologies and information presented herein are intended to facilitate future research into this intriguing natural compound and its potential therapeutic applications.

Leonoside B: A Comprehensive Technical Guide to its Discovery and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonoside B, a phenylpropanoid glycoside first isolated from Leonurus glaucescens, represents a class of natural products with significant chemotaxonomic and potential pharmacological value. This technical guide provides an in-depth exploration of the discovery, structure elucidation, and proposed biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this document illustrates the key steps in its biosynthesis through detailed pathway diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Discovery and Structural Elucidation

This compound was first reported in 1991 by a team of researchers led by İhsan Çaliş.[1] It was isolated from the aerial parts of Leonurus glaucescens Bunge, a plant species found in the Turkish flora.[1] Alongside its analogue, Leonoside A, this discovery marked the first report of phenylpropanoid glycosides in the Leonurus genus, highlighting their potential as chemotaxonomic markers.[1]

The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, FAB-MS, and ¹H NMR spectroscopy.[1] It was identified as β-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-α-L-arabinopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-4-O-feruloyl-β-D-glucopyranoside.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₈O₁₉ | |

| Molecular Weight | 784.76 g/mol | |

| Appearance | Amorphous compound | |

| UV λmax (MeOH) | 204, 263, 288, 328 nm | |

| IR νmax (KBr) | 3400 (OH), 1690 (C=O), 1630 (C=C), 1590, 1510 (aromatic) cm⁻¹ | |

| Mass Spectrometry | FAB-MS m/z 785.7 [M+H]⁺, 807.7 [M+Na]⁺, 823.8 [M+K]⁺ |

Table 2: ¹H NMR Spectral Data for this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| H-α | ~2.80 | m | |

| H-β | ~3.95 & ~3.70 | m | |

| H-2' | 6.81 | d | 2.0 |

| H-5' | 6.68 | d | 8.2 |

| H-6' | 6.66 | dd | 8.2, 2.0 |

| OMe-4' | 3.84 | s | |

| Feruloyl Moiety | |||

| H-2'' | 7.18 | d | 2.0 |

| H-5'' | 6.80 | d | 8.2 |

| H-6'' | 7.08 | dd | 8.2, 2.0 |

| H-α'' | 7.62 | d | 15.9 |

| H-β'' | 6.45 | d | 15.9 |

| OMe-3'' | 3.89 | s | |

| Sugar Moieties | |||

| H-1''' (Glc) | 4.38 | d | 7.8 |

| H-4''' (Glc) | 4.91 | t | 9.3 |

| H-1'''' (Rha) | 5.15 | d | 1.5 |

| H-6'''' (Rha) | 1.25 | d | 6.2 |

| H-1''''' (Ara) | 4.28 | d | 6.8 |

Note: The chemical shifts for the remaining sugar protons were reported to be between δ 3.20 and 4.00 ppm.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on the original discovery and general practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from the aerial parts of Leonurus glaucescens involves solvent extraction and a series of chromatographic separations.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: The dried and powdered aerial parts of L. glaucescens are extracted with a mixture of methanol and water (9:1, v/v).

-

Solvent Evaporation: The solvent from the extract is removed under reduced pressure to yield a crude residue.

-

Defatting: The residue is dissolved in water and partitioned with petroleum ether to remove nonpolar constituents.

-

Polyamide Column Chromatography: The water-soluble portion is subjected to column chromatography on a polyamide support, eluting with a gradient of increasing methanol in water.

-

Fraction Collection: Fractions rich in phenylpropanoid glycosides are collected based on preliminary analysis (e.g., thin-layer chromatography).

-

Medium-Pressure Liquid Chromatography (MPLC): The enriched fractions are further purified by MPLC on a Sepralyte 40 µm column using a water-methanol gradient to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

-

UV and IR Spectroscopy: UV spectroscopy confirmed the polyphenolic nature of the compound, while IR spectroscopy indicated the presence of hydroxyl groups, an α,β-unsaturated ester, and aromatic rings.

-

FAB-Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry was used to determine the molecular weight and elemental composition of this compound.

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance spectroscopy was instrumental in identifying the individual structural components (aglycone, feruloyl group, and three sugar units) and determining their connectivity and stereochemistry. The downfield shift of the H-4 proton of the glucose unit indicated the position of the feruloyl group.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, as a phenylpropanoid glycoside, is proposed to originate from the shikimate and phenylpropanoid pathways.

Core Phenylpropanoid Pathway

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA, a key intermediate in the biosynthesis of many phenylpropanoids.

Core Phenylpropanoid Pathway

Caption: The core phenylpropanoid pathway leading to p-coumaroyl-CoA.

Biosynthesis of the Aglycone and Feruloyl Moieties

The aglycone (3-hydroxy-4-methoxyphenylethanol) and the feruloyl moiety are derived from intermediates of the phenylpropanoid pathway.

Formation of Aglycone and Feruloyl-CoA

References

The Pharmacological Profile of Leonoside B: A Technical Whitepaper

For Immediate Release

[City, State] – November 29, 2025 – This document provides a comprehensive overview of the current scientific understanding of the pharmacological profile of Leonoside B, a member of the phenylpropanoid glycoside class of natural compounds. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is an oligosaccharide, a complex carbohydrate, that has been identified in plants such as Leonurus glaucescens.[1][2] As a phenylpropanoid glycoside, it belongs to a large family of secondary metabolites that are widely distributed in the plant kingdom.[3][4][5] These compounds are known for a diverse range of biological activities, which has led to scientific interest in their therapeutic potential.

Current State of Research

A thorough review of the existing scientific literature reveals a significant scarcity of specific pharmacological data for this compound. While the broader class of phenylpropanoid glycosides has been the subject of numerous studies, this compound itself remains largely uncharacterized. At present, there is a lack of published research detailing its specific mechanisms of action, quantitative pharmacological parameters (e.g., IC50, EC50), or its effects on cellular signaling pathways.

Inferred Pharmacological Potential Based on Chemical Class

Given the absence of direct evidence, the potential pharmacological activities of this compound can only be inferred from the known properties of phenylpropanoid glycosides as a group. It is crucial to emphasize that these are hypothetical activities and require experimental validation for this compound specifically.

Phenylpropanoid glycosides have been reported to exhibit a wide array of pharmacological effects, including:

-

Anti-inflammatory Activity: Many compounds in this class have demonstrated the ability to modulate inflammatory pathways. For instance, some phenylpropanoid glycosides have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Antioxidant Properties: The phenolic structures within phenylpropanoid glycosides contribute to their potent antioxidant and free radical scavenging activities. This has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging system.

-

Neuroprotective Effects: There is growing evidence for the neuroprotective potential of phenylpropanoid glycosides. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of oxidative stress and neuroinflammation.

-

Anticancer Activity: Certain phenylpropanoid glycosides have been investigated for their cytotoxic and cytostatic effects on various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways related to cell proliferation, apoptosis, and metastasis.

Putative Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, related compounds and the broader class of natural glycosides have been shown to modulate key cellular signaling cascades. It is plausible that this compound could interact with similar pathways, although this remains to be experimentally determined.

Inflammatory Signaling Pathways

A potential mechanism for the anti-inflammatory effects of phenylpropanoid glycosides involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of pro-inflammatory gene expression.

Oxidative Stress Response Pathways

Phenylpropanoid glycosides may exert their antioxidant effects by modulating pathways involved in the cellular response to oxidative stress, such as the Nrf2-Keap1 pathway.

Methodologies for Future Research

To elucidate the specific pharmacological profile of this compound, a systematic experimental approach is required. The following outlines potential experimental protocols that could be employed.

General Experimental Workflow

A logical workflow for characterizing the pharmacological activity of this compound would involve a tiered approach, from initial screening to mechanistic studies.

Detailed Experimental Protocols

Should research on this compound commence, the following are examples of standard protocols that would be applicable for investigating its potential anti-inflammatory and antioxidant activities.

Table 1: Potential Experimental Protocols for this compound

| Activity to be Assessed | Experimental Model | Key Methodologies | Endpoints to be Measured |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | - Nitric Oxide (NO) quantification (Griess assay)- Pro-inflammatory cytokine measurement (ELISA for TNF-α, IL-6)- Western blot analysis for COX-2, iNOS, and NF-κB pathway proteins (p-IκBα, p-p65) | - Reduction in NO production- Decreased levels of TNF-α and IL-6- Downregulation of COX-2 and iNOS expression- Inhibition of NF-κB activation |

| Antioxidant | - DPPH radical scavenging assay- Cellular antioxidant assay in H2O2-treated cells (e.g., HT22, PC12) | - Spectrophotometric measurement of DPPH absorbance- Intracellular reactive oxygen species (ROS) detection (e.g., DCFH-DA staining)- Cell viability assays (e.g., MTT, LDH)- Western blot for antioxidant enzymes (e.g., SOD, Catalase, HO-1) | - IC50 value for DPPH scavenging- Reduction in intracellular ROS levels- Increased cell viability under oxidative stress- Upregulation of antioxidant enzyme expression |

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative pharmacological data for this compound. The following table is provided as a template for future research findings.

Table 2: Pharmacological Parameters of this compound (Template for Future Data)

| Parameter | Assay | Value | Reference |

| IC50 (Anti-inflammatory) | NO production in LPS-stimulated RAW 264.7 cells | Data not available | |

| IC50 (Antioxidant) | DPPH radical scavenging | Data not available | |

| EC50 (Neuroprotection) | Protection against H2O2-induced cytotoxicity in HT22 cells | Data not available | |

| LD50 (Acute Toxicity) | In vivo rodent model | Data not available |

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with a currently uncharacterized pharmacological profile. Based on the activities of related compounds, it holds potential as an anti-inflammatory, antioxidant, and neuroprotective agent. However, extensive experimental investigation is required to validate these hypotheses and to determine its specific mechanisms of action and therapeutic potential. Future research should focus on the systematic evaluation of this compound using the in vitro and in vivo models outlined in this guide. The elucidation of its pharmacological properties will be essential for any future consideration in drug development programs.

References

- 1. This compound | C36H48O19 | CID 6444021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB020068) - FooDB [foodb.ca]

- 3. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of Leonoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro mechanisms of action of Leonoside B, also referred to in scientific literature as Liriopesides B (LPB). The information is compiled from peer-reviewed studies to assist researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Mechanism: Anticancer Activity via Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant anticancer effects in vitro, primarily investigated in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) cell lines. The primary mechanisms identified are the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key survival pathways.[1][2][3]

Inhibition of Cancer Cell Viability and Proliferation

This compound effectively reduces the viability and proliferation of cancer cells in a dose-dependent manner. This has been consistently observed in NSCLC cell lines H460 and H1975.[1][2]

Table 1: Effect of this compound (LPB) on NSCLC Cell Viability (CCK-8 Assay)

| Cell Line | LPB Concentration (µM) | Inhibition Rate (%) |

| H460 | 20 | Significant Inhibition |

| 40 | Increased Inhibition | |

| 60 | Maximum Inhibition Observed | |

| H1975 | 20 | Significant Inhibition |

| 40 | Increased Inhibition | |

| 60 | Maximum Inhibition Observed | |

| Data synthesized from descriptions in cited literature; specific percentages were not consistently provided across all sources. |

Induction of Apoptosis

A key anticancer mechanism of this compound is the potent induction of apoptosis. Flow cytometry analysis using Annexin V/PI staining has shown a significant, dose-dependent increase in the percentage of apoptotic cells following treatment.

Table 2: Apoptosis Induction by this compound (LPB) in NSCLC Cells

| Cell Line | Treatment | Apoptotic Cells (%) |

| H460 | Control (0 µM LPB) | ~12.7% |

| 60 µM LPB | ~80.1% | |

| H1975 | Control (0 µM LPB) | ~8.3% |

| 60 µM LPB | ~60.9% | |

| Quantitative data extracted from a study on Liriopesides B. |

The apoptotic process is driven by the activation of the mitochondrial (intrinsic) pathway. Western blot analyses have confirmed that this compound modulates the expression of key apoptosis-related proteins:

-

Upregulation of Pro-Apoptotic Proteins: Bax, Cleaved Caspase-3, Cleaved Caspase-8, and Cleaved PARP.

-

Downregulation of Anti-Apoptotic Proteins: Bcl-2 and Bcl-xL.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis.

Caption: this compound induced apoptosis via the mitochondrial pathway.

Induction of G1/S Phase Cell Cycle Arrest

This compound has been shown to halt the progression of the cell cycle from the G1 to the S phase in a concentration-dependent manner. This arrest prevents cancer cells from replicating their DNA, thereby inhibiting proliferation.

Table 3: Cell Cycle Arrest Induced by this compound (LPB) in NSCLC Cells

| Cell Line | Treatment | G1 Phase Cells (%) |

| H460 | Control (0 µM LPB) | 59.5% |

| 60 µM LPB | 87.4% | |

| H1975 | Control (0 µM LPB) | 46.2% |

| 60 µM LPB | 74.0% | |

| Quantitative data extracted from a study on Liriopesides B. |

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Recent studies in oral squamous cell carcinoma have indicated that this compound exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.

Caption: Experimental workflow for assessing this compound's anticancer effects.

Core Mechanism: Anti-inflammatory and Antioxidant Activity

While direct studies on the anti-inflammatory and antioxidant effects of purified this compound are limited, research on extracts from the Leonotis genus, such as Leonotis nepetifolia and Leonotis leonurus, provides strong evidence for the potential mechanisms through which this compound may act. These mechanisms involve the suppression of key inflammatory signaling pathways and the scavenging of free radicals.

Inhibition of Pro-inflammatory Mediators

Essential oil from Leonotis nepetifolia (LNLEO) significantly reduces the expression of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potent anti-inflammatory capability.

Table 4: Anti-inflammatory Effects of Leonotis nepetifolia Leaf Essential Oil (LNLEO)

| Inflammatory Mediator | Effect of LNLEO Treatment |

| TNF-α, IL-1β, IL-6 | Significant Reduction |

| iNOS, COX-2 | Significant Reduction |

| Intracellular ROS | Significant Reduction |

| Qualitative data synthesized from cited literature. |

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Leonotis extracts are attributed to the downregulation of the TLR4/MyD88 signaling axis, which subsequently inhibits the activation of two major downstream inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

-

NF-κB Pathway: The extracts inhibit the nuclear translocation and transcriptional activity of the NF-κB p65 subunit. NF-κB is a master regulator of genes involved in inflammation, and its inhibition is a key therapeutic target.

-

MAPK Pathway: The extracts suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK). The MAPK pathway plays a critical role in translating extracellular stimuli into cellular inflammatory responses.

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

Aqueous leaf extracts of Leonotis leonurus have demonstrated effective in vitro antioxidant activity by scavenging various free radicals.

Table 5: Radical Scavenging Activity of Leonotis leonurus Extract

| Radical | Scavenging Activity |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Effective Scavenging |

| NO (Nitric Oxide) | Effective Scavenging |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Effective Scavenging |

| Qualitative data synthesized from cited literature. |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., H460, H1975) into a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

-

Treatment: Add this compound at various concentrations (e.g., 0, 20, 40, 60 µM) to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to ~80% confluence and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest approximately 1x10⁶ cells.

-

Fixation: Wash cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure PI binds specifically to DNA.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Nitric Oxide (NO) Production (Griess Assay)

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulating with LPS (1 µg/mL).

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined by comparing the absorbance to a sodium nitrite standard curve.

DPPH Radical Scavenging Assay

-

Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Also, prepare various concentrations of the test compound.

-

Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is used to calculate the antioxidant activity. The result is often expressed as the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

References

- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Leonoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonoside B, a natural compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research suggests its involvement in modulating key cellular signaling pathways implicated in a range of pathologies, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its mechanisms of action, relevant signaling cascades, and methodologies for its investigation. While direct quantitative data for this compound is emerging, this guide incorporates representative data and protocols from analogous compounds to provide a comprehensive framework for research and development.

Core Therapeutic Areas and Mechanisms of Action

This compound exhibits promising therapeutic potential across several key areas, primarily through the modulation of fundamental signaling pathways.

-

Anti-inflammatory Effects: this compound is believed to exert anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.

-

Anti-Cancer Activity: The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). This is likely achieved through the modulation of apoptotic signaling pathways and the cell cycle.

-

Neuroprotective Properties: this compound may offer neuroprotection by mitigating oxidative stress and modulating signaling pathways crucial for neuronal survival.

Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is hypothesized to inhibit this process.

MAPK Signaling Pathway

The MAPK cascade is another crucial pathway in cellular responses to external stimuli, including inflammation and cell proliferation. It involves a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. This compound may modulate the phosphorylation status of these kinases, thereby affecting downstream cellular processes.

Apoptotic Signaling Pathway

Apoptosis is a regulated process of cell death essential for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases. This compound is thought to induce apoptosis in cancer cells by modulating the expression of key apoptosis-related proteins.

Oxidative Stress Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various diseases. This compound may exert protective effects by reducing ROS levels and enhancing the expression of antioxidant enzymes.

Quantitative Data Summary

The following tables summarize representative quantitative data for the bioactivities of compounds analogous to this compound. These tables are intended to provide a comparative framework for experimental design and data interpretation.

Table 1: Anti-Cancer Activity (IC50 Values)

| Cell Line | Cancer Type | Compound (Analogous to this compound) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Compound 30a | 12.12 ± 0.54 | [1] |

| MCF-7 | Breast Cancer | Compound 30a | 9.59 ± 0.7 | [1] |

| T-47D | Breast Cancer | Compound 30a | 10.10 ± 0.4 | [1] |

| Saos-2 | Osteosarcoma | Goniothalamin | 0.62 ± 0.06 (72h) | [2] |

| A549 | Lung Cancer | Goniothalamin | < 2 (72h) | [2] |

| HT29 | Colon Cancer | Goniothalamin | 1.64 ± 0.05 (72h) |

Table 2: Anti-Inflammatory Activity

| Assay | Model | Treatment | Dose | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Rat | Flavone glycoside | 20 mg/kg | Significant | |

| Cotton pellet granuloma | Rat | Flavone glycoside | 20 mg/kg | 45.1 | |

| NO Production | LPS-stimulated RAW 264.7 cells | OADP | 0.95 ± 0.01 µg/mL (IC50) | 50 |

Table 3: Modulation of Apoptosis and Oxidative Stress Markers

| Marker | Cell Line | Treatment | Effect | Quantitative Change | Reference |

| Bax/Bcl-2 ratio | H460 (NSCLC) | Liriopeside B (40 µM) | Increased | ~2.5-fold increase | |

| Cleaved Caspase-3 | H460 (NSCLC) | Liriopeside B (40 µM) | Increased | ~3-fold increase | |

| ROS Levels | SH-SY5Y | 6-OHDA + Stellettin B (0.1 nM) | Decreased | Reduced from 38.6% to 12.3% ROS-positive cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the therapeutic targets of this compound.

Western Blotting for Protein Expression and Phosphorylation

This protocol is for assessing the levels of total and phosphorylated proteins in key signaling pathways.

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line) in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., LPS for inflammation) for a specific duration (e.g., 30 minutes). Include untreated and agonist-only controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect cell lysates and centrifuge to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-IκBα, total IκBα, p-ERK, total ERK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Cell Treatment and Lysis:

-

After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (Stop & Glo reagent) to the same well and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

-

Hoechst 33342 Staining for Nuclear Morphology:

-

Culture cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with Hoechst 33342 solution.

-

Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Staining:

-

Seed cells in a 96-well plate or on coverslips.

-

Treat cells with this compound and/or an oxidative stress inducer.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with multiple targets. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights its broad therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise mechanisms of action of this compound and to accelerate its development as a novel therapeutic. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully realize the clinical potential of this promising natural compound.

References

Leonoside B: A Review of Potential Biological Activities

Disclaimer: Scientific literature explicitly detailing the biological activities of isolated Leonoside B is currently limited. This guide, therefore, extrapolates potential activities based on studies of extracts from Leonotis nepetifolia, a plant known to contain this compound, and related compounds. The presented data and experimental protocols should be understood within this context.

Introduction

This compound is a phenylpropanoid glycoside that has been identified in plants of the Lamiaceae family, notably Leonotis nepetifolia (Lion's Ear). While research on the purified compound is sparse, analysis of extracts from its plant sources suggests a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide aims to provide an in-depth overview of these potential biological activities, drawing from available studies on related extracts and compounds to infer the possible mechanisms of action of this compound.

Potential Biological Activities

Anti-inflammatory Activity

Extracts from Leonotis nepetifolia, containing a variety of phytochemicals including this compound, have demonstrated significant anti-inflammatory effects. The leaf essential oil of L. nepetifolia (LNLEO) has been shown to modulate key signaling pathways involved in the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Leonotis nepetifolia Leaf Essential Oil (LNLEO) in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration | Result | Reference |

| Pro-inflammatory Cytokine Inhibition | |||

| TNF-α | 50 µg/mL | Significant reduction | [1] |

| IL-1β | 50 µg/mL | Significant reduction | [1] |

| IL-6 | 50 µg/mL | Significant reduction | [1] |

| Inflammatory Enzyme Inhibition | |||

| iNOS Expression | 50 µg/mL | Significant reduction | [1] |

| COX-2 Expression | 50 µg/mL | Significant reduction | [1] |

| Oxidative Stress Markers | |||

| Intracellular ROS | 50 µg/mL | Significant reduction | |

| Antioxidant Enzyme Enhancement | |||

| SOD | 50 µg/mL | Enhanced levels | |

| GSH | 50 µg/mL | Enhanced levels | |

| GPx | 50 µg/mL | Enhanced levels | |

| CAT | 50 µg/mL | Enhanced levels |

Neuroprotective Effects

While direct evidence for this compound is unavailable, other naturally occurring glycosides and compounds from the Lamiaceae family have shown neuroprotective properties. These compounds often exert their effects through antioxidant and anti-inflammatory mechanisms, which are crucial for neuronal survival. The potential for this compound to exhibit neuroprotective activity warrants further investigation.

Anticancer Activity

Studies on various plant-derived glycosides have revealed potent anticancer activities. These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The chemical structure of this compound suggests it may share these properties, though specific studies are needed for confirmation.

Signaling Pathways

Based on studies of Leonotis nepetifolia leaf essential oil, this compound may modulate the following signaling pathways to exert its anti-inflammatory effects.

TLR4/MyD88/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key regulator of the innate immune response and inflammation. Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. LNLEO has been shown to inhibit the expression of TLR4 and MyD88, thereby suppressing NF-κB activation.

Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.

Keap1/Nrf2/HO-1 Signaling Pathway

The Keap1/Nrf2/HO-1 pathway is a major regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). LNLEO has been found to upregulate Nrf2 and HO-1 expression, suggesting it can enhance the cellular antioxidant defense system.

Caption: Hypothesized activation of the Keap1/Nrf2/HO-1 pathway by this compound.

Experimental Protocols

The following are generalized experimental protocols based on the study of Leonotis nepetifolia leaf essential oil, which can be adapted for investigating the biological activities of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Pro-inflammatory Cytokines

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Centrifuge to remove cellular debris.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Western Blot Analysis for Inflammatory Enzymes

-

Method: Western blotting.

-

Procedure:

-

Lyse the treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound represents a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory therapy. While direct evidence of its biological activity is still emerging, studies on extracts from its plant source, Leonotis nepetifolia, provide a strong rationale for further investigation. The data and methodologies presented in this guide offer a framework for future research aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further studies are essential to isolate this compound in sufficient quantities and to perform comprehensive in vitro and in vivo evaluations of its biological effects.

References

In Vitro Anti-inflammatory Effects of Leonurine: A Technical Guide

A Note on Nomenclature: The existing body of scientific literature predominantly investigates the anti-inflammatory properties of Leonurine . While "Leonoside B" was specified in the query, it is likely that "Leonurine" was the intended compound of interest due to its extensive documentation in anti-inflammatory research. This guide will henceforth focus on the in vitro anti-inflammatory effects of Leonurine.

Introduction

Leonurine is a natural alkaloid compound primarily isolated from Leonurus japonicus (Chinese motherwort).[1] It has garnered significant scientific interest for its diverse pharmacological activities, including well-documented anti-inflammatory properties.[2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Leonurine, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals working in the field of inflammation and pharmacology.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

In vitro studies have consistently demonstrated that Leonurine exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by Leonurine leads to a downstream reduction in the production of pro-inflammatory mediators.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[4]

Leonurine has been shown to suppress the degradation of IκBα and inhibit the phosphorylation of the p65 subunit of NF-κB. This action prevents the nuclear translocation of NF-κB, thereby blocking the expression of its target genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. Key components of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Leonurine has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby attenuating the inflammatory signaling cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of Leonurine.

Table 1: Inhibition of Pro-inflammatory Mediators by Leonurine

| Cell Line | Inflammatory Stimulus | Leonurine Concentration(s) | Measured Mediator | % Inhibition / Fold Change | Reference(s) |

| RAW 264.7 Macrophages | LPS | Not specified | TNF-α, IL-6 | Significant reduction | Not specified |

| BEAS-2B Human Lung Epithelial Cells | LPS | 40 µg/ml | TNF-α, IL-6 | Significant suppression | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Concentration-dependent | ICAM-1, VCAM-1, E-selectin, MCP-1, COX-2, TNF-α | Concentration-dependent reduction | |

| Rat Chondrocytes | IL-1β | 5 and 20 µM | MMP-1, MMP-13, ADAMTS-4, ADAMTS-5 | Significant reduction | |

| Human Endometrial Stromal Cells (ESCs) | LPS | Not specified | IL-1β, IL-6, IL-8, TNF-α, iNOS, COX-2 | Dose-dependent reduction |

Table 2: IC50 Values of Leonurine for Various Biological Activities

| Cell Line | Activity | IC50 Value | Reference(s) |

| K562 Cells | Inhibition of cell viability | 0.773 mM (24h) | |

| KU812 Cells | Inhibition of cell viability | 0.882 mM (24h) | |

| HL-60 Cells | Inhibition of cell viability | 28.6 µM (24h), 11.3 µM (48h) | |

| U-937 Cells | Inhibition of cell viability | 17.5 µM (24h), 9.0 µM (48h) | |

| CYP1A2 and CYP2D6 | Enzyme inhibition (competitive) | 18.05 µM and 15.13 µM | |

| CYP3A4 | Enzyme inhibition (non-competitive) | 20.09 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of Leonurine.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages, human umbilical vein endothelial cells (HUVECs), and BEAS-2B human lung epithelial cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used inflammatory stimulus, typically at a concentration of 1 µg/mL.

-

Leonurine Treatment: Leonurine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined period before or concurrently with the inflammatory stimulus.

Measurement of Pro-inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Leonurine's inhibition of NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Leonurine demonstrates significant in vitro anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of Leonurine as an anti-inflammatory agent. The consistent findings across multiple cell lines and experimental models underscore the robustness of its anti-inflammatory activity.

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]

- 3. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Leonoside B: An Oligosaccharide Glycoside at the Frontier of Natural Product Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leonoside B is a complex oligosaccharide glycoside that has been identified within the plant kingdom. As a member of the broader class of phenylpropanoid glycosides, it holds potential for a range of biological activities, a characteristic of this diverse family of natural products. Phenylpropanoid glycosides are widely recognized for their antioxidant, anti-inflammatory, neuroprotective, and other pharmacological properties, suggesting that this compound may be a valuable molecule for further investigation.

This technical guide provides a comprehensive overview of this compound, based on available chemical data and the known biological context of its compound class. Due to a notable scarcity of direct experimental research on this compound, this document also outlines potential research avenues and hypothetical mechanisms of action, drawing parallels from structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding to stimulate and guide future scientific inquiry into this promising natural product.

Chemical Profile of this compound

This compound is chemically classified as an oligosaccharide, specifically a phenylpropanoid glycoside.[1][2] Its structure consists of a central glycosidic core composed of multiple monosaccharide units, to which a phenylpropanoid moiety is attached. The complex carbohydrate portion significantly influences its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H48O19 | [1] |

| Molecular Weight | 784.8 g/mol | [1] |

| CAS Number | 140147-67-7 | [2] |

| Chemical Class | Oligosaccharide, Phenylpropanoid Glycoside | |

| Synonyms | beta-(3-Hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside |

Biological Potential and Known Activities of Related Compounds

While direct biological studies on this compound are not available in the current body of scientific literature, the broader class of phenylpropanoid glycosides has been extensively studied. These compounds are known to exhibit a wide array of biological effects.

Table 2: Summary of Investigated Biological Activities of Phenylpropanoid Glycosides and Related Compounds

| Compound Class / Specific Compound | Biological Activity | Reference |

| Phenylpropanoid Glycosides (General) | Antioxidant, Anti-inflammatory, Neuroprotective, Antiviral, Cytotoxic, Immunomodulatory | |

| Leonoside E & F (from Leonurus japonicus) | Hepatoprotective | |

| Verbascoside (Acteoside) | Neuroprotective via NF-κB pathway modulation, Anti-inflammatory, Antioxidant | |

| Leonurine (from Leonurus species) | Neuroprotective against ischemic injury | |

| Leonotis leonurus extracts | Anti-inflammatory, Antioxidant |

Potential Antioxidant Activity

Many phenylpropanoid glycosides are potent antioxidants. Their phenolic structures enable them to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It is plausible that this compound possesses similar antioxidant capabilities.

Potential Anti-inflammatory Effects

Inflammation is a key process in many chronic diseases. Phenylpropanoid glycosides have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. A common target for this class of compounds is the NF-κB signaling pathway, a central regulator of the inflammatory response.

Potential Neuroprotective Properties

The neuroprotective effects of several phenylpropanoid glycosides have been documented. For instance, verbascoside has been shown to protect neurons from damage in models of neurodegenerative diseases. Given the structural similarities, this compound could be a candidate for investigation in the context of neurological disorders.

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, a hypothetical mechanism of action for this compound, particularly in the context of anti-inflammatory and neuroprotective effects, could involve the modulation of key signaling pathways.

Figure 1. Hypothetical modulation of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could inhibit the NF-κB pathway, a common target for anti-inflammatory natural products. This is a speculative model to guide future research.

Proposed Experimental Workflow for Biological Screening

For a novel compound like this compound, a systematic approach to biological screening is essential. The following workflow outlines a logical progression from initial in vitro assays to more complex cellular and in vivo models.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Leonoside B

Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of Leonoside B is not available in the current scientific literature. This guide provides an analysis based on available information for structurally related phenylpropanoid glycosides, primarily verbascoside (acteoside), which shares a core structural similarity with this compound. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that it is an estimation based on related compounds.

Introduction

This compound is a phenylpropanoid glycoside isolated from Leonurus glaucescens. Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities. Understanding the pharmacokinetic (PK) and bioavailability profile of a compound is critical for its development as a therapeutic agent. This document aims to provide a comprehensive overview of the likely pharmacokinetic characteristics of this compound by examining data from closely related compounds.

Chemical Structure of this compound:

-

Core Structure: Phenylpropanoid glycoside.

-

Key Moieties: The structure consists of a central glucose unit linked to a phenylethanoid aglycone and further substituted with other sugar moieties and an acyl group.

Due to the lack of direct studies on this compound, this guide will focus on the known pharmacokinetics of verbascoside, a well-studied phenylpropanoid glycoside that shares significant structural features with this compound. This comparative approach will provide valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Predicted Pharmacokinetic Profile of this compound based on Verbascoside Data

Verbascoside (acteoside) has been the subject of several pharmacokinetic studies in animal models. These studies consistently indicate poor oral bioavailability.

Studies on verbascoside suggest that its absorption after oral administration is limited. The large molecular size and hydrophilicity of phenylpropanoid glycosides likely hinder their passive diffusion across the intestinal membrane.

The oral bioavailability of verbascoside has been reported to be low. For instance, in beagle dogs, the absolute bioavailability of acteoside was approximately 4%.[1] This suggests that this compound is also likely to exhibit low oral bioavailability.

Once absorbed, phenylpropanoid glycosides are distributed in the body. Specific tissue distribution data for this compound is unavailable. For verbascoside, it is known to be absorbed into the bloodstream.[2]

Verbascoside undergoes extensive metabolism. In vitro studies have shown that it is subject to conjugation metabolism.[2] It is likely that this compound would also be metabolized through similar pathways, including hydrolysis of ester and glycosidic bonds, as well as phase II conjugation reactions (e.g., glucuronidation, sulfation). The gut microbiota may also play a significant role in the metabolism of these glycosides before absorption.

Following oral administration in rats, verbascoside and its metabolites are primarily excreted in urine.[2] This suggests that renal excretion is a major elimination pathway for absorbed phenylpropanoid glycosides.

Tabulated Pharmacokinetic Data of Verbascoside (Acteoside)

The following tables summarize the pharmacokinetic parameters of verbascoside from studies in rats and beagle dogs. This data serves as a surrogate to estimate the potential pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Rats after Oral Administration

| Parameter | Value | Reference |

| Cmax | 0.19 ± 0.05 µg/mL | [1] |

| Tmax | 15.00 ± 7.45 min | |

| AUC(0-t) | 32.69 ± 7.63 µg·min/mL | |

| t1/2 | 10.7 min |

Data from a study on normal rats administered Rehmannia glutinosa extract.

Table 2: Pharmacokinetic Parameters of Verbascoside (Acteoside) in Beagle Dogs after Oral Administration (10 mg/kg)

| Parameter | Value | Reference |

| Cmax | 0.42 µg/mL | |

| AUC | 47.28 mg·min/L | |

| Absolute Bioavailability | ~4% |